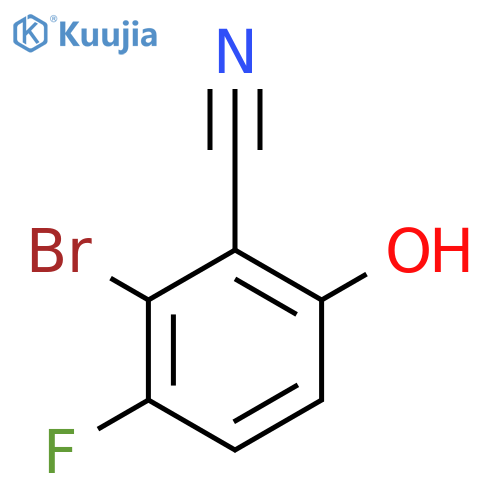Cas no 1807191-67-8 (2-Bromo-3-fluoro-6-hydroxybenzonitrile)

1807191-67-8 structure
商品名:2-Bromo-3-fluoro-6-hydroxybenzonitrile
CAS番号:1807191-67-8
MF:C7H3BrFNO
メガワット:216.007224321365
CID:4973989
2-Bromo-3-fluoro-6-hydroxybenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-3-fluoro-6-hydroxybenzonitrile
-
- インチ: 1S/C7H3BrFNO/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2,11H
- InChIKey: XKUBZNKJSBQGGB-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(=C1C#N)O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 190
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 44
2-Bromo-3-fluoro-6-hydroxybenzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013020840-1g |
2-Bromo-3-fluoro-6-hydroxybenzonitrile |
1807191-67-8 | 97% | 1g |
1,534.70 USD | 2021-06-24 | |
| Alichem | A013020840-250mg |
2-Bromo-3-fluoro-6-hydroxybenzonitrile |
1807191-67-8 | 97% | 250mg |
470.40 USD | 2021-06-24 | |
| Alichem | A013020840-500mg |
2-Bromo-3-fluoro-6-hydroxybenzonitrile |
1807191-67-8 | 97% | 500mg |
847.60 USD | 2021-06-24 |
2-Bromo-3-fluoro-6-hydroxybenzonitrile 関連文献
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
1807191-67-8 (2-Bromo-3-fluoro-6-hydroxybenzonitrile) 関連製品
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
